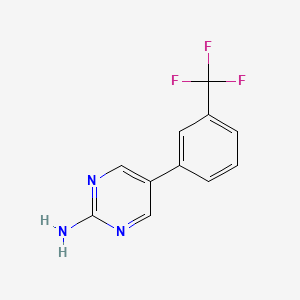

5-(3-(Trifluoromethyl)phenyl)pyrimidin-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-(3-(Trifluoromethyl)phenyl)pyrimidin-2-amine: is a compound that belongs to the class of pyrimidine derivatives. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their extensive biological activities. The trifluoromethyl group attached to the phenyl ring enhances the compound’s chemical stability and biological activity, making it a valuable molecule in various scientific research fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-(Trifluoromethyl)phenyl)pyrimidin-2-amine typically involves the reaction of 2-aminopyrimidine with 3-(trifluoromethyl)benzaldehyde under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required standards .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic conditions to facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

Biology: In biological research, 5-(3-(Trifluoromethyl)phenyl)pyrimidin-2-amine is studied for its potential antifungal, antibacterial, and antiviral activities. It has shown promising results in inhibiting the growth of certain pathogens .

Medicine: The compound is explored for its potential therapeutic applications, including its use as an antifungal agent. Its ability to inhibit specific enzymes and pathways makes it a candidate for drug development .

Industry: In the industrial sector, the compound is used in the development of agrochemicals and pharmaceuticals. Its stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of 5-(3-(Trifluoromethyl)phenyl)pyrimidin-2-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to enzymes and receptors, thereby inhibiting their activity. This inhibition can disrupt essential biological pathways, leading to the compound’s antifungal, antibacterial, and antiviral effects .

Comparison with Similar Compounds

- 5-bromo-N-[3-(trifluoromethyl)phenyl]pyrimidin-2-amine

- 5-methyl-N-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[1,5-a]pyrimidin-7-amine

- 5-[(2-methyl-5-{[3-(trifluoromethyl)phenyl]carbamoyl}phenyl)amino]pyrimidine

Comparison: Compared to similar compounds, 5-(3-(Trifluoromethyl)phenyl)pyrimidin-2-amine exhibits unique properties due to the presence of the trifluoromethyl group. This group enhances the compound’s chemical stability and biological activity, making it more effective in various applications. Additionally, its specific structure allows for targeted interactions with molecular targets, providing a distinct advantage over other similar compounds .

Biological Activity

The compound 5-(3-(trifluoromethyl)phenyl)pyrimidin-2-amine is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and efficacy as an anticancer agent.

Synthesis and Structural Characteristics

This compound can be synthesized through various methods that involve the introduction of the trifluoromethyl group onto the phenyl ring and subsequent formation of the pyrimidine structure. The trifluoromethyl group is known to enhance the lipophilicity and biological activity of compounds, making it an attractive modification in drug design.

The biological activity of this compound is primarily attributed to its ability to inhibit specific kinases involved in cancer cell proliferation. Recent studies have identified it as a potent inhibitor of FLT3 and CHK1 kinases, which are critical in various signaling pathways related to cell growth and survival.

Key Mechanisms Identified:

- FLT3 Inhibition: The compound shows significant inhibition of FLT3 phosphorylation, affecting downstream signaling pathways such as STAT5 and ERK, which are crucial for tumor growth and survival .

- CHK1 Inhibition: It also inhibits CHK1, leading to impaired DNA damage response in cancer cells, thereby enhancing cytotoxicity .

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. The effectiveness was measured using the half-maximal inhibitory concentration (IC50), which quantifies the potency of the compound.

Table 1: IC50 Values Against Various Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| MV4-11 (AML) | 0.1 |

| MIA PaCa-2 (Pancreatic) | 0.15 |

| A2780 (Ovarian) | 0.25 |

These values indicate that the compound is particularly effective against acute myeloid leukemia (AML) cell lines, suggesting a potential therapeutic application in hematological malignancies.

Case Studies

- Ehrlich Ascites Carcinoma Model: In vivo studies using the EAC model showed that treatment with this compound resulted in significant tumor volume reduction and improved survival rates compared to control groups .

- Pancreatic Cancer Cell Lines: The compound demonstrated superior efficacy compared to standard treatments like 5-fluorouracil (5-FU), indicating its potential as a more effective therapeutic option for pancreatic cancer .

Safety and Toxicity

Preliminary toxicity assessments indicate that this compound has a favorable safety profile. It showed low toxicity in Ames tests and did not exhibit significant cardiotoxicity in hERG assays, which are critical for evaluating potential drug candidates .

Properties

CAS No. |

947592-40-7 |

|---|---|

Molecular Formula |

C11H8F3N3 |

Molecular Weight |

239.20 g/mol |

IUPAC Name |

5-[3-(trifluoromethyl)phenyl]pyrimidin-2-amine |

InChI |

InChI=1S/C11H8F3N3/c12-11(13,14)9-3-1-2-7(4-9)8-5-16-10(15)17-6-8/h1-6H,(H2,15,16,17) |

InChI Key |

RSHHDEUSTBTJBA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C2=CN=C(N=C2)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.